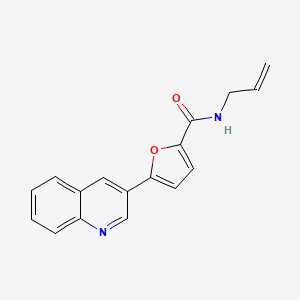

N-allyl-5-quinolin-3-yl-2-furamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-5-quinolin-3-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-9-18-17(20)16-8-7-15(21-16)13-10-12-5-3-4-6-14(12)19-11-13/h2-8,10-11H,1,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIQTVATSMKVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(O1)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-allyl-5-quinolin-3-yl-2-furamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. For example, studies have demonstrated that quinoline derivatives exhibit cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry reported that quinoline derivatives significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF7 (Breast) |

| Quinoline derivative A | 15 | A549 (Lung) |

| Quinoline derivative B | 20 | HeLa (Cervical) |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has indicated that quinoline-based compounds can effectively combat bacterial infections, providing a basis for further exploration of this compound as a potential antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study published in the International Journal of Antimicrobial Agents, several quinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Quinoline derivative C | 32 µg/mL | Escherichia coli |

| Quinoline derivative D | 16 µg/mL | Staphylococcus aureus |

Organic Synthesis

This compound serves as an intermediate in organic synthesis reactions. Its unique structure allows it to participate in various coupling reactions, leading to the formation of complex molecules.

Synthetic Pathways

Recent advancements in synthetic methodologies have highlighted the use of N-allyl derivatives in cross-coupling reactions. For instance, palladium-catalyzed reactions involving N-allyl compounds have been extensively studied for their efficiency in forming carbon-carbon bonds.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(OAc)2, K2CO3, DMF | 85 |

| Heck Reaction | Pd(PPh3)4, EtOH | 90 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-allyl-5-quinolin-3-yl-2-furamide and related compounds:

Key Findings:

Substituent Effects on Reactivity and Solubility: The nitro group in 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide () is strongly electron-withdrawing, likely reducing electron density on the furan ring and increasing electrophilic reactivity . In contrast, the quinoline group in the target compound may improve lipophilicity and π-π interactions, though this remains speculative without experimental data. The trifluoromethyl (CF3) group in ’s compound enhances hydrophobicity, which could influence membrane permeability in biological systems .

Synthetic Pathways :

- Both the target compound and 5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide are likely synthesized via amide bond formation between furan-carboxylic acids and amines, as described in . This method typically employs polar aprotic solvents like DMF under mild conditions .

- Furosemide (), however, requires a sulfonamide linkage and a multi-step synthesis, reflecting its more complex pharmacophore .

Structural Characterization: Computational methods, such as density-functional theory (DFT) (), could predict electronic properties (e.g., HOMO-LUMO gaps) for these compounds, aiding in understanding their reactivity . X-ray crystallography (e.g., using SHELXL, ) is critical for resolving conformational details, such as the planarity of the quinoline-furan system or hydrogen-bonding patterns in amides .

Research Implications and Limitations

- Pharmacological Potential: While furosemide () is a well-established diuretic, the biological activity of this compound remains unexplored in the provided evidence. Quinoline derivatives are known for antimicrobial and anticancer properties, suggesting possible applications for the target compound.

- Data Gaps : Direct experimental data on the target compound’s solubility, stability, and bioactivity are absent. Future studies should prioritize synthesizing this molecule and benchmarking it against analogs like those in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.